1-(Morpholinecarbonyl)pyridinium chloride
Description
Historical Context and Evolution of Pyridinium (B92312) Salt Reagents
The chemistry of pyridinium salts is deeply rooted in the broader history of pyridine (B92270) itself. Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, was historically produced from coal tar. wikipedia.org The pyridine ring is a structural motif found in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The nitrogen atom in pyridine readily reacts with electrophiles, such as alkyl halides, to form N-alkylpyridinium salts. wikipedia.org This fundamental reaction, which creates a positive charge on the nitrogen and within the aromatic ring, has been known for over a century and laid the groundwork for the development of a wide array of pyridinium-based reagents. wikipedia.orgrsc.org
The first pyrylium (B1242799) salt, a related cationic heterocycle, was reported in 1911, but the significance of these and related pyridinium salts as versatile precursors in organic synthesis was not fully appreciated until the 1960s. nih.gov Early applications of pyridinium salts included their use as precursors for herbicides like paraquat (B189505) and diquat, and in the synthesis of antiseptic compounds such as cetylpyridinium (B1207926) chloride through the Zincke reaction. wikipedia.org Over time, the understanding of pyridinium salt reactivity expanded, leading to their use in a broader range of chemical transformations. rsc.org The development of methods to activate the pyridine ring through various N-functionalizations, including N-acylation, N-amination, and N-oxidation, has been a crucial aspect of this evolution. nih.govscripps.edu This has allowed for the late-stage functionalization of complex molecules, a powerful strategy in medicinal chemistry and drug discovery. researchgate.net
Significance of N-Acylpyridinium Scaffolds as Reactive Intermediates in Modern Synthesis
N-acylpyridinium scaffolds have emerged as pivotal reactive intermediates in contemporary organic synthesis. rsc.org The N-acylation of pyridine significantly activates the ring towards nucleophilic addition, a reaction that is otherwise difficult to achieve with the electron-deficient pyridine. scripps.edu This activation strategy allows for the construction of stereochemically and functionally complex piperidine (B6355638) systems. scripps.edu The reactivity of N-acylpyridinium salts can be modulated by the nature of the acyl group and any substituents on the pyridine ring. scripps.edu
These intermediates are central to a variety of chemical transformations. For instance, they can be trapped by transient zwitterionic intermediates in palladium-catalyzed three-component reactions to form structurally novel heterocyclic compounds. acs.org The addition of organometallic reagents, such as Grignard reagents and organocuprates, to N-acylpyridinium salts provides a pathway to substituted dihydropyridines. scripps.edu The regioselectivity of these additions can often be controlled, with organocuprates generally favoring 1,4-addition. scripps.edu
Furthermore, N-acylpyridinium salts are instrumental in the development of asymmetric synthesis methodologies. The use of chiral auxiliaries on the acyl group or the pyridine ring can direct the stereochemical outcome of nucleophilic additions, leading to the formation of enantiomerically enriched products. ncsu.edu These chiral dihydropyridones are valuable building blocks for the synthesis of natural products and other complex target molecules. ncsu.edu The ability to achieve high diastereoselectivity in these reactions underscores the importance of N-acylpyridinium intermediates in modern stereoselective synthesis. ncsu.edu
The following table provides a summary of key reactions involving N-acylpyridinium intermediates:
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents, Organocuprates | Dihydropyridines | Access to substituted nitrogen heterocycles |
| Palladium-Catalyzed Three-Component Reaction | N-aryl diazoamides, Chloroformate | 4-(2-oxoindolin-3-yl)-1,4-dihydropyridines | Construction of complex heterocyclic scaffolds |
Overview of 1-(Morpholinecarbonyl)pyridinium Chloride within the Pyridinium Salt Class
This compound is a specific example of an N-acylpyridinium salt. It is formed through the reaction of pyridine with 4-morpholinecarbonyl chloride. guidechem.comcymitquimica.comchemicalbook.com The latter is an acylating agent that contains a morpholine (B109124) ring attached to a carbonyl chloride group. guidechem.comcymitquimica.com When it reacts with pyridine, the pyridine nitrogen atom acts as a nucleophile, displacing the chloride from the acyl chloride to form the N-acylpyridinium salt.
The structure of this compound incorporates the key features of an N-acylpyridinium salt: a pyridinium ring activated by an N-acyl group. The morpholine moiety introduces additional structural and electronic features that can influence the reactivity and properties of the molecule. As a member of the N-acylpyridinium salt class, it is expected to exhibit reactivity patterns characteristic of these intermediates, including susceptibility to nucleophilic attack at the positions ortho and para to the nitrogen atom. This makes it a potentially useful reagent or intermediate in organic synthesis for the introduction of the morpholinecarbonyl-pyridinium group or for the synthesis of substituted dihydropyridine (B1217469) and piperidine derivatives.
Below are the properties of the precursor, 4-Morpholinecarbonyl chloride:
| Property | Value |
| Chemical Formula | C₅H₈ClNO₂ |
| Molecular Weight | 149.58 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 137-138 °C/33 mmHg |
| Density | 1.282 g/mL at 25 °C |
| Refractive Index | n20/D 1.498 |
Structure
3D Structure of Parent
Properties
CAS No. |
63629-87-8 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
morpholin-2-yl(pyridin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C10H13N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
InChI Key |
WWYMEJKXTHXZHJ-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(CN1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Morpholinecarbonyl Pyridinium Chloride and Analogous N Acylpyridinium Salts
Direct N-Acylation of Pyridine (B92270) Derivatives
The most straightforward and widely employed method for the synthesis of N-acylpyridinium salts is the direct N-acylation of pyridine or its derivatives. umich.edu This reaction leverages the nucleophilic character of the pyridine nitrogen atom, which attacks the electrophilic carbonyl carbon of an acylating agent. umich.edu This process transforms the neutral pyridine into a highly reactive cationic pyridinium (B92312) species, significantly enhancing the ring's susceptibility to nucleophilic attack and increasing the reactivity of the acyl group. scripps.eduumich.edu
The formation of 1-(Morpholinecarbonyl)pyridinium chloride is achieved through the reaction of pyridine with 4-morpholinecarbonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring initiates a nucleophilic attack on the carbonyl carbon of 4-morpholinecarbonyl chloride. This addition is followed by the elimination of the chloride ion, which is a good leaving group, resulting in the formation of the stable 1-(Morpholinecarbonyl)pyridinium cation, with the displaced chloride ion serving as the counter-ion. umich.edu The resulting acylpyridinium salt is a more potent acylating agent than the initial acyl chloride. umich.edu
The synthesis of N-acylpyridinium salts via direct acylation is typically conducted under mild conditions, though the specific parameters can be adjusted to optimize yield and purity. The reaction is generally performed in an inert aprotic solvent to prevent side reactions.
Key reaction parameters include:
Solvents: Common choices include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, or ethers such as diethyl ether. chemicalbook.comclockss.orgwikipedia.org
Temperature: The reaction is often exothermic and is typically carried out at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side products. chemicalbook.comclockss.org In some preparations of analogous pyridinium salts, reflux conditions have been employed to drive the reaction to completion. nih.gov
Stoichiometry: The stoichiometry of the reactants can influence the reaction outcome. While a 1:1 molar ratio of pyridine to the acylating agent is theoretically required, variations are seen in practice. For instance, in the synthesis of certain alkyl pyridinium salts, a 10% stoichiometric excess of pyridine was utilized. google.com Conversely, other preparations have used an excess of the electrophilic agent. nih.gov
| Parameter | Typical Conditions | Source(s) |
| Solvent | Dichloromethane, Chloroform, Diethyl Ether | chemicalbook.comclockss.orgwikipedia.org |
| Temperature | 0 °C to Room Temperature; Reflux | chemicalbook.comclockss.orgnih.gov |
| Atmosphere | Often under an inert atmosphere (e.g., Nitrogen) | orgsyn.org |
| Duration | Varies from minutes to several hours | chemicalbook.comnih.gov |
Generation of N-Acylpyridinium Salts via Alternative Routes
Beyond direct acylation, alternative strategies have been developed for the generation of N-acylpyridinium salts, often involving catalytic systems or the in situ formation of the reactive species from different precursors.
Palladium-catalyzed carbonylation reactions represent a sophisticated strategy for the formation of acylated nitrogen compounds. nih.govnih.gov While not a direct route to N-acylpyridinium salts, these methods provide a template for how activated acyl species can be generated and subsequently trapped. In these reactions, a palladium(0) catalyst facilitates the insertion of carbon monoxide into a bond, typically an aryl-halide bond, to form an acyl-palladium intermediate. nih.gov This reactive species can then be intercepted by a nitrogen nucleophile. For example, this methodology has been successfully applied to the synthesis of N-acylguanidines and N-acylsulfonamides. nih.govnih.gov Adapting such a system, where pyridine acts as the trapping nucleophile for the in situ generated acyl-palladium species, could present an alternative pathway to N-acylpyridinium salts.
N-acylpyridinium ions are frequently generated in situ as transient but highly reactive intermediates in various chemical transformations. umich.edu One such method involves the use of silyl (B83357) triflates to promote the reaction between an acyl chloride, such as pivaloyl chloride, and a pyridine derivative. acs.org
Another important strategy involves the activation of pyridine N-oxides. The reaction of a pyridine N-oxide with an acylating agent, like dimethylcarbamoyl chloride, forms an N-acyloxypyridinium salt intermediate. chem-soc.siresearchgate.net This species is highly susceptible to nucleophilic attack. This approach is commonly used in cyanation reactions where a cyanide source attacks the activated pyridinium ring, leading to the formation of cyanopyridines. chem-soc.siresearchgate.net
Precursor Synthesis: 4-Morpholinecarbonyl Chloride
The primary precursor for the title compound, 4-morpholinecarbonyl chloride, can be synthesized through several established routes. sigmaaldrich.comnih.gov The choice of method often depends on the desired scale, purity requirements, and available reagents.
A prevalent method involves the reaction of morpholine (B109124) with phosgene (B1210022) or a phosgene equivalent. chemicalbook.comgoogle.com A notable process involves reacting morpholine hydrochloride with phosgene in an inert solvent like toluene (B28343) at elevated temperatures (60–120 °C). google.comchemicalbook.com This approach is reported to be high-yielding and avoids issues associated with low-temperature reactions. google.com Another patented high-yield method involves the in situ formation of the morpholine hydrohalide salt in toluene, followed by the introduction of phosgene. google.com
An alternative and common laboratory-scale synthesis utilizes triphosgene (B27547) (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous phosgene. chemicalbook.com In this procedure, morpholine is treated with triphosgene in a solvent such as dichloromethane, typically in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the HCl generated during the reaction. chemicalbook.com This reaction is generally performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. chemicalbook.com
| Starting Materials | Reagents | Solvent | Temperature | Yield | Source(s) |
| Morpholine | Triphosgene, Triethylamine | Dichloromethane | 0 °C to RT | 65% | chemicalbook.com |
| Morpholine Hydrochloride | Phosgene | Toluene or Xylene | 60–120 °C | High | google.comchemicalbook.com |
| Morpholine | Hydrogen Chloride, Phosgene | Toluene | 40–70 °C | 98% | google.com |
Phosgenation Methods for 4-Morpholinecarbonyl Chloride
The synthesis of 4-morpholinecarbonyl chloride, a key intermediate, is frequently accomplished through the use of phosgene (COCl₂). A common industrial method involves the reaction of morpholine hydrochloride with phosgene in an inert liquid medium. chemicalbook.comgoogle.com This process is typically conducted at elevated temperatures, generally ranging from 50°C to 150°C, with a preferred range of 60°C to 120°C. google.com Suitable inert solvents for this reaction include aromatic hydrocarbons such as toluene and xylene. chemicalbook.comgoogle.com
A significant advantage of this approach is that it can be performed with high efficiency and purity. The process often begins by preparing morpholine hydrochloride in situ. This is achieved by dissolving morpholine in an inert solvent and introducing hydrogen chloride gas, often in a slight excess, while agitating the solution. google.com The resulting morpholine hydrochloride can then be directly reacted with phosgene without the need for isolation. google.com This method has been shown to overcome drawbacks associated with older processes, such as low yields and the requirement for a large excess of phosgene. google.com
Non-Phosgene Alternatives (e.g., Triphosgene) in Morpholinecarbonyl Chloride Synthesis
Due to the extreme toxicity and hazardous nature of phosgene gas, safer alternatives have been developed for the synthesis of carbamoyl (B1232498) chlorides. nih.govnih.gov The most prominent and widely used substitute is triphosgene, also known as bis(trichloromethyl) carbonate (BTC). nih.gov Triphosgene is a stable, crystalline solid, which makes its handling, storage, and transportation significantly more practical and safer for laboratory and small-scale industrial applications compared to gaseous phosgene. nih.govacs.org
The synthesis of 4-morpholinecarbonyl chloride using triphosgene typically involves reacting morpholine with triphosgene in the presence of a base to scavenge the hydrogen chloride formed during the reaction. chemicalbook.com A common solvent for this procedure is dichloromethane. chemicalbook.com In a representative synthesis, morpholine is added dropwise to a solution of triphosgene in dichloromethane at a reduced temperature (e.g., 0°C). chemicalbook.com Following this, a tertiary amine base, such as triethylamine (TEA), is added to neutralize the acid. chemicalbook.com The reaction is then allowed to proceed, often for several hours at room temperature, to ensure completion. chemicalbook.com One documented procedure using this method reported a 65% yield of 4-morpholinecarbonyl chloride after purification by silica (B1680970) gel chromatography. chemicalbook.com
Alternative conditions have also been reported that demonstrate very high yields. A patented method describes reacting morpholine hydrochloride with triphosgene in normal heptane. The reaction is controlled at 75°C and stirred for five hours, resulting in a 98% yield of 4-morpholinecarbonyl chloride with 99% purity. google.com This highlights that triphosgene can serve as a highly efficient, direct replacement for phosgene, providing comparable yields under specific conditions. google.comtandfonline.com
Research Data on 4-Morpholinecarbonyl Chloride Synthesis
The following table summarizes and compares reaction conditions and outcomes for the synthesis of 4-morpholinecarbonyl chloride using both phosgene and triphosgene.
| Reagent | Precursor | Solvent | Temperature | Time | Yield | Purity | Source |
| Phosgene | Morpholine + HCl | Toluene | 70°C | 1 hr | 98% | 99% | google.com |
| Triphosgene | Morpholine + HCl | n-Heptane | 75°C | 5 hr | 98% | 99% | google.com |
| Triphosgene | Morpholine | Dichloromethane | 0°C to RT | 3 hr | 65% | N/A | chemicalbook.com |
Mechanistic Investigations of 1 Morpholinecarbonyl Pyridinium Chloride Reactivity
Nucleophilic Addition Pathways to the Pyridinium (B92312) Ring
The primary mode of reactivity for 1-acylpyridinium salts like 1-(morpholinecarbonyl)pyridinium chloride involves the addition of nucleophiles to the electron-poor pyridine (B92270) ring. Acylation of the pyridine nitrogen significantly enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles. scripps.eduquimicaorganica.org This activation strategy circumvents the general difficulty of direct nucleophilic addition to unactivated pyridines. scripps.edu The initial addition generates dihydropyridine (B1217469) intermediates, which can then be manipulated in subsequent steps. nih.gov
A key aspect of the reactivity of pyridinium salts is the regioselectivity of nucleophilic attack. For N-substituted pyridinium ions, nucleophilic addition occurs preferentially at the C2 (ortho) and C4 (para) positions. stackexchange.comyoutube.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate through resonance, a stabilization not possible for attack at the C3 (meta) position. stackexchange.com
In the case of 1-acylpyridinium salts, a mixture of C2 and C4 addition products is often observed. scripps.edu Generally, 1,2-addition (to the C2 position) is favored, but the selectivity can be influenced by several factors, with 1,4-addition (to the C4 position) becoming more prominent under specific conditions. scripps.edu
Modern synthetic methods have demonstrated that the substituent on the pyridinium nitrogen plays a crucial role in directing the regioselectivity of nucleophilic attack. researchgate.net By changing the N-substituent, the electronic properties of the pyridinium ring can be fine-tuned, thereby controlling the site of functionalization. researchgate.net
For instance, N-aminopyridinium salts have emerged as highly effective electrophiles for achieving C4-selective arylation of pyridines. researchgate.netnih.gov These reactions proceed under mild, base-assisted conditions without the need for a catalyst, allowing various electron-rich heteroarenes like indoles and naphthols to add selectively to the C4 position. nih.gov Similarly, the use of N-triflyloxypyridinium salts, generated in situ from pyridine N-oxides and triflic anhydride, can also lead to C4-selective pyridination, particularly when an electron-deficient external pyridine is used as the nucleophile. researchgate.net The electronic nature of the external pyridine reagent has been shown to directly correlate with the C2/C4 selectivity, with more electron-deficient pyridines favoring C4 attack. researchgate.net This principle allows for predictable control over the reaction outcome.
Table 1: Influence of N-Substituent on Regioselectivity
| N-Substituent | Typical Nucleophile | Preferred Site of Attack | Key Feature |
|---|---|---|---|
| -COR (e.g., -CO-Morpholine) | Grignard Reagents | C2 (often favored) or C4 | General activation for nucleophilic addition. scripps.edu |
| -NH₂ / -NHTs | Indoles, Naphthols | C4 | Enables highly selective C4-(hetero)arylation under mild, base-mediated conditions. researchgate.netnih.gov |
| -OTf (from N-oxide) | External Pyridines | C4 (with electron-deficient pyridines) | Selectivity is tunable based on the electronic properties of the nucleophilic pyridine. researchgate.net |
Both steric and electronic factors are critical in determining the regioselectivity of nucleophilic addition to pyridinium salts. nih.gov
Steric Effects: The steric bulk of either the nucleophile or the substituents on the pyridinium ring can significantly influence the site of attack. For 1-acylpyridinium salts, while 1,2-addition is often the default pathway, the use of a sterically demanding nucleophile or a bulky acyl group can favor 1,4-addition to the less hindered C4 position. scripps.edu In some systems, a bulky group at a position adjacent to a potential attack site can direct the nucleophile to a different, more accessible position. scripps.eduresearchgate.net For example, a bulky 3-substituent on a 2,6-dichloropyridine (B45657) was found to direct nucleophilic substitution to the 6-position. researchgate.net
Achieving stereocontrol in nucleophilic additions to pyridinium rings is a significant challenge that can be addressed by using chiral auxiliaries. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comnih.gov
A notable strategy involves the use of a chiral acylating agent to form a chiral 1-acylpyridinium salt. This auxiliary creates a chiral environment around the pyridinium ring, blocking one face of the ring from nucleophilic attack and thus directing the nucleophile to the opposite face. scripps.edu For example, Comins developed a chiral acylating group derived from (S,S)-(+)-pseudoephedrine that, when used to activate a 3-silyl-4-methoxypyridine, enabled highly diastereoselective 1,2-additions of Grignard reagents. scripps.edu The strategic placement of substituents on the pyridine ring, such as a bulky silyl (B83357) group at C3 and a methoxy (B1213986) group at C4, further enhances selectivity by sterically blocking C2 and electronically deactivating C4, respectively, thereby forcing addition to the C6 position with high facial selectivity dictated by the chiral auxiliary. scripps.edu Another approach involves creating a cation-π complex where a phenyl group attached to the chiral auxiliary shields one face of the pyridinium ring, leading to highly stereoselective 1,4-additions. ocha.ac.jp
N-acylpyridinium salts, such as this compound, are effective acyl transfer agents. The mechanism of acyl transfer typically involves a one-step SN2-type nucleophilic substitution at the acyl carbonyl carbon. researchgate.net A nucleophile attacks the electrophilic carbonyl carbon of the morpholinecarbonyl group, leading to the formation of a tetrahedral intermediate. Subsequently, the pyridine molecule is eliminated as a good leaving group, resulting in the transfer of the acyl group to the nucleophile. researchgate.netacs.org
The rate and equilibrium of these acyl transfer reactions are dependent on the basicity of the nucleophile and the leaving group (the pyridine). researchgate.net Studies on the transfer of a dimethylcarbamoyl group between N-acylpyridinium salts and pyridine N-oxides have confirmed this one-step SN2 mechanism. researchgate.net
Regioselectivity in C-C Bond Formation: C2 vs. C4 Selectivity
Radical Pathways and Single Electron Transfer Processes
In addition to their role in nucleophilic reactions, N-functionalized pyridinium salts are recognized as potent precursors for generating radicals via single-electron transfer (SET) processes. nih.govresearchgate.net The electron-deficient pyridinium ring can readily accept an electron, making it an excellent substrate for reductive SET. researchgate.netrsc.org This property allows pyridinium salts to serve as versatile radical reservoirs. researchgate.net
The key step in this pathway is the single-electron reduction of the pyridinium salt to form a pyridyl radical. nih.gov This reduction can be initiated by various methods, including transition metal catalysis, photoredox catalysis, or the formation of an electron donor-acceptor (EDA) complex that is activated by light. nih.govrsc.orgrsc.org Upon formation, the pyridyl radical can undergo fragmentation. Depending on the nature of the N-substituent, this fragmentation can proceed via two divergent pathways: homolytic cleavage to release the N-substituent as a radical, or heterolytic cleavage to liberate a pyridinium radical. nih.gov
For N-alkylpyridinium salts, the SET event triggers C–N bond cleavage, releasing an alkyl radical that can participate in a wide range of deaminative functionalization reactions. nih.gov The efficiency of this process is influenced by both steric and electronic effects of substituents on the pyridinium ring. nih.gov Similarly, N-aminopyridinium salts can form EDA complexes with sulfinates, which upon photoexcitation, generate sulfonyl radicals for subsequent addition reactions to alkenes. rsc.org
Table 2: Radical Generation from Pyridinium Salts
| Activation Method | N-Substituent Type | Generated Radical | Mechanism | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Alkyl (from amines) | Alkyl Radical | SET to pyridinium ring, followed by C-N bond fragmentation. | nih.govrsc.org |
| Visible Light (EDA Complex) | Amido | Sulfonyl Radical (with sulfinate) | Photoinduced electron transfer within an EDA complex. | rsc.org |
| Transition Metal Catalysis | Various | Carbon, Nitrogen, or Oxygen-centered radicals | Catalyst-mediated SET to the pyridinium salt. | nih.govresearchgate.net |
Generation of Radical Intermediates from Pyridinium Salts
Pyridinium salts are well-established precursors for generating radical species under mild conditions. rsc.orgrsc.org The electron-deficient nature of the N-substituted pyridinium system makes it a good electron acceptor, readily undergoing single-electron transfer (SET) to form radical species. researchgate.net This process is central to the utility of pyridinium salts in a variety of chemical transformations. semanticscholar.orgacs.org
The generation of alkyl radicals from N-alkylpyridinium salts via deamination has become a significant strategy in C-C bond formation. rsc.org This process typically involves the reduction of the pyridinium salt to a pyridinyl radical, which then undergoes fragmentation of the N-X bond to release the desired radical. rsc.orgrsc.org The stability of the resulting pyridine molecule drives the fragmentation process. Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the energetics of this radical formation. digitellinc.com For instance, DFT calculations have shown that the formation of tertiary alkyl radical intermediates from the corresponding pyridinium salts is a facile process. digitellinc.com
The structure of the pyridinium salt itself plays a crucial role in the efficiency of radical generation. Studies have shown that electronic effects on the pyridinium ring modulate the reduction potential, while steric bulk at the 2 and 6 positions can facilitate the cleavage of the C-N bond. nih.gov This understanding allows for the "tuning" of pyridinium salts to favor radical formation under specific reaction conditions. nih.gov
The generation of radicals from pyridinium salts is not limited to alkyl radicals. N-aminopyridinium salts, for example, can serve as precursors to nitrogen-centered radicals, which are valuable intermediates in various synthetic transformations, including cycloadditions and difunctionalization reactions of alkenes and alkynes. researchgate.net Similarly, N-alkoxypyridinium and N-acyloxypyridinium salts can generate alkoxyl and acyl radicals, respectively, upon reduction. acs.orgumich.edu
The following table provides a summary of different types of pyridinium salts and the corresponding radical intermediates they can generate.
| Pyridinium Salt Type | Radical Intermediate Generated |
| N-Alkylpyridinium Salt | Alkyl Radical |
| N-Aminopyridinium Salt | Amidyl Radical |
| N-Alkoxypyridinium Salt | Alkoxyl Radical |
| N-Acyloxypyridinium Salt | Acyl Radical |
Photoredox Catalysis in Pyridinium Salt Transformations
Photoredox catalysis has emerged as a powerful tool for initiating reactions involving pyridinium salts by providing a mild and efficient pathway for their reduction. rsc.orgsemanticscholar.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, becomes a potent single-electron donor or acceptor. princeton.edu In the context of pyridinium salt chemistry, an excited photocatalyst can reduce the pyridinium salt, initiating the radical generation process described in the previous section. rsc.orgacs.org
This approach has been successfully applied to a wide range of transformations. For example, the photocatalytic generation of alkyl radicals from alkylpyridinium salts has been utilized in Minisci-type reactions and cross-electrophile couplings. rsc.org Similarly, photoredox-mediated generation of amidyl radicals from N-aminopyridinium salts has enabled site-selective C-H acylation of pyridine scaffolds. acs.org In this process, the amidyl radical abstracts a hydrogen atom from an aldehyde to generate an acyl radical, which then adds to another pyridinium substrate. acs.org
The choice of photocatalyst is critical for the success of these transformations. Iridium-based photocatalysts are commonly employed due to their favorable redox potentials and photophysical properties. acs.orgumich.edu The mechanism often involves a single-electron transfer (SET) from the photoexcited iridium complex to the pyridinium salt. umich.edu
Furthermore, the combination of photoredox catalysis with other catalytic systems, such as transition metal catalysis, has expanded the synthetic utility of pyridinium salts. rsc.org For instance, dual photoredox and copper catalysis have been used for the enantioselective 1,2-amidocyanation of 1,3-dienes, where the pyridinium salt acts as a precursor for an amidyl radical. rsc.org
It is also noteworthy that some transformations involving pyridinium salts can proceed under visible light irradiation even in the absence of an external photocatalyst. rsc.orgchemrxiv.org In such cases, it is proposed that an electron donor-acceptor (EDA) complex forms between the electron-rich reaction components (like a chiral enamine) and the electron-deficient pyridinium salt. rsc.org Photoexcitation of this EDA complex can then lead to the desired single-electron transfer and subsequent radical formation. rsc.orgrsc.org
Hydrogen Atom Transfer (HAT) Mechanisms Involving Pyridinium Salts
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single step. nih.gov This process is a key method for generating alkyl radicals from C-H bonds. nih.gov In the context of pyridinium salt chemistry, HAT mechanisms are often coupled with the radical-generating capabilities of these salts.
Pyridinium salts themselves can act as efficient HAT reagents in certain photocatalytic systems. acs.org For instance, in the site-selective C-H acylation of pyridines, photocatalytically generated methoxy or amidyl radicals from the corresponding pyridinium salts can abstract a hydrogen atom from an aldehyde to form an acyl radical. acs.org The efficiency of this HAT process is governed by the bond dissociation energy (BDE) of the C-H bond being broken and the N-H or O-H bond being formed. nih.gov
The reactivity of HAT reagents can be influenced by polar effects. nih.gov Many HAT reagents are electrophilic and preferentially abstract electron-rich hydrogen atoms. nih.gov This selectivity can be exploited in complex molecule synthesis. The quinolinimide-N-oxyl (QINO) radical, for example, shows enhanced HAT reactivity compared to the phthalimide-N-oxyl (PINO) radical due to enthalpic and polar effects from the nitrogen-containing aromatic ring. researchgate.net
The following table illustrates the key factors influencing HAT reactions.
| Factor | Description |
| Bond Dissociation Energy (BDE) | The primary driving force for HAT, with the reaction being favorable if the newly formed bond has a higher BDE than the bond being broken. nih.gov |
| Polar Effects | Electronic factors in the transition state that influence the rate and selectivity of the radical reaction. nih.gov |
| Steric Effects | The steric environment around the C-H bond and the HAT reagent can influence the accessibility and rate of the reaction. |
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can significantly impact the mechanism and selectivity of reactions involving pyridinium salts. Solvents can influence the solubility of reactants and intermediates, the stability of charged species, and the energetics of transition states. researchgate.net
In reactions involving the formation of charged intermediates, such as the single-electron reduction of a pyridinium cation to a pyridinyl radical, polar solvents are generally preferred as they can stabilize these species. For instance, in the enantioselective functionalization at the C4 position of pyridinium salts through N-heterocyclic carbene (NHC) catalysis, the use of hexafluorobenzene (B1203771) as a solvent was found to be crucial for achieving high enantioselectivity. nih.gov This is attributed to electrostatic interactions between the solvent and the homoenolate intermediate during the radical addition step. nih.gov
In some cases, the solvent can also act as a trapping agent in the reaction. For example, in certain transformations involving N-aminopyridinium salts, switching the solvent can lead to the formation of different heterocyclic products, such as oxazolidines or imidazolines. nih.gov
Furthermore, in solvolysis reactions of compounds like 4-morpholinecarbonyl chloride, the rates of reaction are highly dependent on the composition of aqueous binary solvent mixtures (e.g., with acetone, ethanol, methanol). sigmaaldrich.comsigmaaldrich.com The Grunwald-Winstein equations are often used to correlate the specific rates of solvolysis to the ionizing power and nucleophilicity of the solvent. researchgate.net
The following table provides examples of how different solvents can influence reactions involving pyridinium salts.
| Solvent | Effect on Reaction | Example |
| Hexafluorobenzene | Enhances enantioselectivity through electrostatic interactions. nih.gov | Enantioselective C4-functionalization of pyridinium salts. nih.gov |
| Acetonitrile | Can lead to higher yields compared to less polar solvents like THF. acs.org | Photocatalytic aminative Suzuki-Miyaura cross-coupling. acs.org |
| Alcohols (e.g., Methanol) | Can act as a nucleophile or trapping agent. | Solvolysis of 4-morpholinecarbonyl chloride. sigmaaldrich.comsigmaaldrich.com |
Transition State Analysis and Reaction Energetics of Pyridinium Reactivity
Understanding the transition states and reaction energetics is fundamental to elucidating the mechanisms of pyridinium salt reactivity. Computational methods, particularly density functional theory (DFT), have become indispensable tools for these investigations. digitellinc.comrsc.org
Transition state analysis can provide insights into the regioselectivity of reactions. For example, in the regiodivergent alkylation of pyridines, Voronoi Deformation Density (VDD) analysis of the transition state complexes revealed that electrostatic attractions between the nitrogen atom of the pyridine and lithium ions play a crucial role in determining whether C2 or C4 alkylation occurs. acs.org
Computational studies have also been used to model the entire reaction energy profile of complex transformations. In a pyridine dearomatization approach to matrine-type lupin alkaloids, computational analysis showed that the deprotonation step had the highest energy barrier and was therefore the selectivity-determining step of the mechanism. youtube.com
The energetics of radical formation and subsequent reactions are also a key area of study. The relative activation free energy of radical dissociation from pyridinium salts can be correlated with Hammett parameters, indicating the influence of electronic effects on the pyridinium ring. nih.gov Furthermore, computational studies can help to elucidate the mechanism of photoredox-catalyzed reactions by calculating the free energies of intermediates and the energy barriers of transition states in the catalytic cycle. nih.gov
The following table summarizes the types of computational analyses used to study pyridinium reactivity and the insights they provide.
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries and energies, stability of intermediates. digitellinc.comrsc.orgnih.gov |
| Voronoi Deformation Density (VDD) Analysis | Atomic charges in transition states, understanding electrostatic interactions. acs.org |
| Hammett Analysis | Correlation of reaction rates or equilibria with substituent electronic effects. nih.gov |
Applications in Advanced Organic Synthesis
As a Potent Acylating Agent in Carbonylative Transformations
Acylpyridinium salts are recognized as highly activated forms of carboxylic acid derivatives. The positive charge on the pyridinium (B92312) nitrogen acts as a powerful electron-withdrawing group, significantly enhancing the electrophilicity of the carbonyl carbon. This activation is central to their function in acylation reactions.
The traditional Friedel-Crafts acylation is a cornerstone of C-C bond formation but is often limited by its reliance on stoichiometric amounts of strong, moisture-sensitive Lewis acids (e.g., AlCl₃) and harsh reaction conditions. acs.orgdntb.gov.ua These conditions are incompatible with sensitive substrates. A modern alternative involves the use of pyridinium-based ionic liquids as recyclable solvents, which can also act as catalysts, facilitating the reaction under milder, non-acidic conditions. researchgate.net
In such systems, an acylating agent like 1-(Morpholinecarbonyl)pyridinium chloride can, in principle, serve as the electrophile. The reaction proceeds through the generation of a highly electrophilic acylpyridinium species that can acylate electron-rich aromatic compounds without the need for a strong Lewis acid catalyst. researchgate.net Research into Friedel-Crafts acylations in ionic liquids like 1-ethylpyridinium tetrafluoroborate (B81430) has shown excellent conversions for various aromatic compounds with acetic anhydride, demonstrating the viability of pyridinium-based media for these transformations. researchgate.net This approach avoids the formation of stable complexes between the catalyst and the product, which complicates traditional Friedel-Crafts reactions, and allows for easier product isolation and catalyst recycling. researchgate.netorganic-chemistry.org
| Aromatic Substrate | Acylating Agent | Catalyst/Solvent System | Yield (%) | Reference |
| Anisole | Acetic Anhydride | [EtPy]⁺[BF₄]⁻ / AlCl₃ | 95 | researchgate.net |
| Toluene (B28343) | Acetic Anhydride | [EtPy]⁺[BF₄]⁻ / AlCl₃ | 85 | researchgate.net |
| Benzene | Acetic Anhydride | [EtPy]⁺[CF₃COO]⁻ | High | researchgate.net |
This table showcases representative Friedel-Crafts acylation yields in pyridinium-based ionic liquids, illustrating the potential for non-acidic conditions.
A significant challenge in synthetic chemistry is the site-selective functionalization of heteroaromatic compounds like pyridine (B92270). acs.org Recently, a groundbreaking strategy utilizing photoredox catalysis has enabled the site-selective C-H acylation of pyridinium salts themselves. acs.orgresearchgate.net This method employs N-functionalized pyridinium salts (e.g., N-amino- or N-methoxypyridinium salts) which, upon photoexcitation, generate amidyl or methoxy (B1213986) radicals. acs.orgibs.re.kr These radicals abstract a hydrogen atom from an aldehyde to form an acyl radical. ibs.re.kribs.re.kr
This newly formed acyl radical then adds to a second molecule of the pyridinium salt with remarkable regioselectivity. The N-substituent on the pyridinium ring dictates the position of acylation:
N-methoxypyridinium salts preferentially direct acylation to the C2-position . acs.org
N-aminopyridinium salts favor acylation at the C4-position . acs.orgibs.re.kr
This selectivity arises from a combination of steric and electronic factors controlled by the N-substituent. researchgate.net The process is highly efficient, proceeds under mild, oxidant-free conditions, and has been successfully applied to the late-stage functionalization of complex bioactive molecules. acs.org
| Pyridinium Salt | N-Substituent | Aldehyde | Position of Acylation | Yield (%) | Reference |
| 1-((N,4-dimethylphenyl)sulfonamido)-2-phenylpyridin-1-ium | N-Amido | 4-Methoxybenzaldehyde | C4 | 82 | acs.org |
| 1-methoxy-2-phenylpyridin-1-ium | N-Methoxy | 4-Methoxybenzaldehyde | C2 | 75 | acs.org |
| Adapalene-derived salt | N-Amido | Adapalene-aldehyde | C4 | 65 | ibs.re.kr |
| Vismodegib-derived salt | N-Methoxy | Vismodegib-aldehyde | C2 | 61 | ibs.re.kr |
This table presents data on the site-selective acylation of various N-functionalized pyridinium salts, highlighting the directing effect of the N-substituent.
Role in Functional Group Transfer Reactions
N-functionalized pyridinium salts have been extensively explored as versatile reagents for transferring functional groups via radical pathways. nih.govresearchgate.net Upon single-electron reduction, typically induced by a photocatalyst, these salts can undergo fragmentation in two distinct ways: dntb.gov.uanih.gov
Homolytic Fragmentation: The N-substituent bond cleaves to release the substituent as a radical.
Heterolytic Fragmentation: The fragmentation liberates an N-centered pyridinium radical.
This reactivity allows pyridinium salts to serve as precursors for a wide range of carbon-, nitrogen-, and oxygen-centered radicals. nih.gov For instance, N-aminopyridinium salts can be used in nitrogen group transfer reactions to form N-pyridinium aziridines from olefins. nih.gov The ability to generate specific radical intermediates under mild, light-induced conditions makes these reagents powerful tools for constructing complex molecular architectures. acs.orgnih.gov
Utilization in Coupling Reactions
The activation provided by the pyridinium scaffold is also harnessed in coupling reactions, most notably in the formation of amide and ester bonds.
Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. luxembourg-bio.com While numerous coupling reagents exist, many suffer from drawbacks like the formation of toxic byproducts or the occurrence of side reactions. luxembourg-bio.com Pyridinium-based reagents offer a compelling alternative. For example, halo-pyridinium reagents are effective for peptide coupling.
More recently, a metal-free protocol has been developed for the synthesis of amides via the oxidative C-C bond cleavage of pyridinium salts of phenacyl bromides. nih.gov In this method, the pyridinium salt reacts with a primary or secondary amine in the presence of a simple inorganic base (K₂CO₃) to yield the corresponding N-benzoylated amide. nih.gov The reaction is operationally simple, demonstrates high functional group tolerance, and avoids the use of heavy metals or complex coupling agents. nih.gov
| Pyridinium Salt | Amine | Base | Yield (%) | Reference |
| 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | Benzylamine | K₂CO₃ | 81 | nih.gov |
| 1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridin-1-ium bromide | Benzylamine | K₂CO₃ | 85 | nih.gov |
| 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | Morpholine (B109124) | K₂CO₃ | 88 | nih.gov |
This table summarizes the yields for amide bond formation using pyridinium salts of phenacyl bromides with various amines.
Similar to amide synthesis, ester formation is crucial in organic chemistry. Pyridinium-based reagents can effectively facilitate the esterification of carboxylic acids, particularly those that are activated. The same metal-free protocol using pyridinium salts of phenacyl bromides for amidation can be applied to ester synthesis by simply substituting the amine with an alcohol. nih.gov
Additionally, methods have been developed for preparing highly reactive "active esters" of pyridine carboxylic acids. For example, reacting isonicotinoylchloride hydrochloride with pentafluorophenol (B44920) or N-hydroxysuccinimide in the presence of a base yields the corresponding active esters. nih.gov These activated intermediates readily react with alcohols to form the desired final ester products under mild conditions, which is particularly useful when dealing with sensitive substrates that cannot tolerate the harsh conditions of traditional methods like Fischer esterification. nih.govrsc.org
Contributions to Deaminative Transformations
This compound and related pyridinium salts are instrumental in deaminative transformations, a process that allows for the conversion of primary amines into other functional groups. This strategy involves the transformation of abundant and inexpensive primary amines into redox-active pyridinium salts. whiterose.ac.uk These salts can then generate alkyl radicals under visible-light-mediated conditions. whiterose.ac.uk This deaminative approach is particularly valuable for the alkylation of heteroarenes under mild and operationally simple conditions. whiterose.ac.uk
The process typically begins with the conversion of a primary amine into a redox-active pyridinium salt. whiterose.ac.uk This salt, upon reaction with an excited-state photocatalyst, generates an alkyl radical. whiterose.ac.uk This method has proven effective for creating both simple cyclic and acyclic alkyl radicals, as well as more complex radicals derived from amino acids. whiterose.ac.uk
A key application of this deaminative strategy is in Minisci-type reactions, which involve the addition of nucleophilic carbon-centered radicals to electron-deficient heterocycles. acs.orgwikipedia.org Traditionally, these reactions required acidic conditions to protonate the heterocycle. wikipedia.org However, the use of N-functionalized pyridinium salts allows these reactions to proceed under milder, acid-free conditions, enhancing their applicability, especially in the late-stage functionalization of complex molecules. acs.orgnih.gov
Katritzky pyridinium salts, a class to which this compound belongs, are particularly effective as single-electron oxidants for generating alkyl radicals from aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst. rsc.org This deaminative cross-coupling of aldehydes with Katritzky pyridinium salts is notable for its mild, transition-metal-free conditions and broad functional group tolerance. rsc.org This methodology has been successfully applied to the modification of peptides and the three-component dicarbofunctionalization of olefins. rsc.org Furthermore, deaminative reductive cross-coupling reactions of amino acid-derived pyridinium salts with aryl bromides have been developed, enabling the synthesis of noncanonical amino acids and the diversification of peptides. nih.govresearchgate.net
Table 1: Deaminative Transformations using Pyridinium Salts
| Transformation Type | Radical Source | Key Features | Relevant Citations |
| C-H Alkylation of Heteroarenes | Primary Amines (via Pyridinium Salts) | Visible-light mediated, mild conditions, broad scope. | whiterose.ac.uk |
| Minisci-Type Reactions | Alkyl Radicals from various precursors | Acid-free conditions with N-functionalized pyridinium salts. | acs.orgwikipedia.orgacs.orgnih.gov |
| Deaminative Cross-Coupling | Aldehydes | NHC-catalyzed, transition-metal-free. | rsc.org |
| Reductive Cross-Coupling | Amino Acid Pyridinium Salts | Synthesis of noncanonical amino acids and peptide diversification. | nih.govresearchgate.net |
Integration in Difunctionalization of Alkenes
Pyridinium salts, including this compound, play a crucial role in the radical-mediated difunctionalization of alkenes. researchgate.netrsc.orgrsc.org This class of compounds is valued for its ability to undergo single electron reduction to generate a variety of radicals and for the high electrophilicity of the pyridine core, which allows for the addition of alkyl radical intermediates. researchgate.netrsc.org The application of pyridinium salts in alkene difunctionalization can be categorized based on their role as X transfer reagents, pyridine transfer reagents, or bifunctional reagents. rsc.org
In these reactions, pyridinium salts serve as precursors for generating radicals under various catalytic conditions, including photoredox catalysis and transition metal catalysis. rsc.org The process generally starts with the activation of the pyridinium salt to produce a radical species, which then adds to an alkene to form an alkyl radical intermediate. rsc.org This intermediate can then be oxidized to a carbocation and captured by a nucleophile to yield the difunctionalized product. rsc.org
This strategy allows for the simultaneous introduction of two different functional groups across a carbon-carbon double bond, which is an efficient method for synthesizing complex multifunctional compounds. rsc.orgmdpi.com The aminative difunctionalization of alkenes, for instance, is a powerful technique for constructing C–N bonds and preparing nitrogen-containing compounds that are prevalent in natural products and pharmaceuticals. rsc.org
Recent advancements have focused on the development of previously inaccessible organic transformations through the use of pyridinium salts as privileged radical precursors for the three-component difunctionalization of alkenes. rsc.org For example, a visible-light-mediated three-component dicarbofunctionalization of styrenes has been developed using benzylic pyridinium salts as radical precursors. whiterose.ac.uk This method allows for the combination of abundant styrenes, electron-rich heterocycles, and benzylic amines to rapidly synthesize densely functionalized 1,1-diarylalkanes. whiterose.ac.uk
Table 2: Roles of Pyridinium Salts in Alkene Difunctionalization
| Role of Pyridinium Salt | Reaction Mechanism | Outcome | Relevant Citations |
| X Transfer Reagent | Generates an X radical which adds to the alkene. | Introduction of two different functional groups. | rsc.org |
| Pyridine Transfer Reagent | Nucleophilic alkyl radical adds to the pyridine core. | Incorporation of a pyridine moiety. | rsc.org |
| Bifunctional Reagent | Acts as both the X and pyridine source. | Formation of complex pyridine-containing structures. | rsc.org |
Application in the Synthesis of Complex Molecular Architectures
The unique reactivity of this compound and related pyridinium salts makes them valuable reagents in the synthesis of complex molecular architectures. researchgate.netrsc.org Their utility stems from their role as versatile intermediates and radical precursors that enable the construction of intricate chemical structures, often with high levels of selectivity. acs.orgresearchgate.net
The direct C–H functionalization of pyridines and other heterocycles is a significant challenge in organic synthesis due to the electron-poor nature of the pyridine ring and the coordinating power of the nitrogen atom. rsc.org N-functionalized pyridinium salts provide a powerful solution to this problem by enhancing the reactivity and selectivity of C–H functionalization reactions. acs.orgnih.gov These reactions can be performed under mild, acid-free conditions, which is particularly advantageous for the functionalization of complex and sensitive molecules. nih.gov
Visible light-mediated processes using N-functionalized pyridinium salts have emerged as a versatile strategy for the site-selective functionalization of the pyridine scaffold. acs.orgacs.org By choosing the appropriate N-substituent on the pyridinium salt, it is possible to direct the functionalization to either the C2 or C4 position of the pyridine ring. acs.org For instance, N-methoxypyridinium salts tend to favor C2-acylation, while N-aminopyridinium salts can switch the selectivity to the C4 position. acs.org This regiocontrol is crucial for the synthesis of specifically substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals. thieme-connect.comacs.org
Late-stage functionalization (LSF) is a powerful synthetic approach that introduces functional groups into complex molecules at a late step in the synthesis. researchgate.net This strategy is highly valuable in drug discovery and development as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. researchgate.netacs.org Pyridine-containing molecules are often challenging substrates for LSF due to issues with selectivity. researchgate.net
N-functionalized pyridinium salts have proven to be effective reagents for the LSF of complex molecules. acs.orgresearchgate.net These reagents enable chemo- and site-selective C–H transformations on intricate molecular scaffolds. researchgate.net For example, the conversion of pyridines into heterocyclic phosphonium (B103445) salts can serve as a handle for subsequent bond-forming reactions, allowing for the introduction of a variety of functional groups at the 4-position of the pyridine ring. thieme-connect.comacs.org This approach has been successfully applied to the modification of complex pharmaceuticals. thieme-connect.comacs.org
Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. acs.orgyoutube.com Consequently, synthetic methods that allow for the efficient and selective functionalization of the pyridine ring are in high demand. This compound and its analogues serve as important intermediates in the synthesis of these valuable compounds. thieme-connect.com
The ability to use these pyridinium salts in deaminative couplings and C-H functionalization reactions provides a direct route to substituted pyridines that are key building blocks for new drugs and agrochemicals. whiterose.ac.ukthieme-connect.com For instance, the catalytic activity of substituted pyridinium salts has been demonstrated in the preparation of β-amino carbonyl derivatives, which are important pharmacophores. nih.gov The versatility of these reagents allows for the creation of a diverse range of pyridine-containing molecules with potential biological activity. researchgate.netrsc.org
Table 3: Applications of this compound in Synthesis
| Application Area | Synthetic Strategy | Key Advantages | Relevant Citations |
| Heterocycle Functionalization | Site-selective C-H acylation | Regiocontrol (C2 vs. C4), mild conditions. | acs.orgacs.org |
| Late-Stage Functionalization | C-H functionalization of complex molecules | Rapid diversification of lead compounds. | thieme-connect.comacs.orgresearchgate.netacs.org |
| Pharmaceutical/Agrochemical Intermediates | Deaminative couplings, C-H functionalization | Access to key pyridine-containing building blocks. | whiterose.ac.ukthieme-connect.comnih.gov |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(Morpholinecarbonyl)pyridinium chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a comprehensive picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis: Mapping the Hydrogen Atoms
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms present in a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridinium (B92312) and morpholine (B109124) rings are observed.
The protons on the pyridinium ring typically appear in the downfield region of the spectrum due to the deshielding effect of the positively charged nitrogen atom. pw.edu.pl This results in chemical shifts for the pyridinium protons that are greater than those for a non-quaternized pyridine (B92270) ring. The protons at the ortho (C2 and C6) and para (C4) positions are generally shifted further downfield compared to the meta (C3 and C5) protons. The coupling patterns between these protons, observable as splitting of the signals, provide valuable information about their relative positions on the ring.
The protons of the morpholine ring exhibit characteristic signals in the upfield region of the spectrum. The four protons adjacent to the nitrogen atom and the four protons adjacent to the oxygen atom will each give rise to distinct signals, typically appearing as multiplets. nih.gov The integration of these signals confirms the number of protons in each unique environment.
A representative, though generalized, depiction of the expected ¹H NMR spectral data is provided in the table below. Actual chemical shifts can vary based on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridinium H-2, H-6 | 8.5 - 9.0 | Doublet |
| Pyridinium H-4 | 8.0 - 8.5 | Triplet |
| Pyridinium H-3, H-5 | 7.8 - 8.2 | Triplet |
| Morpholine -CH₂-N- | 3.7 - 4.0 | Multiplet |
| Morpholine -CH₂-O- | 3.5 - 3.8 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridinium ring are typically observed in the downfield region, with the carbons directly bonded to the nitrogen atom (C2 and C6) and the para-carbon (C4) appearing at higher chemical shifts. The carbonyl carbon of the morpholinecarbonyl group is also a key diagnostic signal, typically found in the range of 160-170 ppm. The carbon atoms of the morpholine ring appear in the more upfield region of the spectrum. nih.govorganicchemistrydata.org
The following table illustrates the anticipated ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 160 - 170 |
| Pyridinium C-2, C-6 | 145 - 150 |
| Pyridinium C-4 | 140 - 145 |
| Pyridinium C-3, C-5 | 125 - 130 |
| Morpholine -CH₂-N- | 45 - 50 |
| Morpholine -CH₂-O- | 65 - 70 |
Advanced NMR Techniques for Structural Characterization: Beyond the Basics
To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. researchgate.net These experiments provide correlation data that reveals which protons are coupled to which other protons, and which protons are attached to which carbons.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, helping to trace the connectivity of protons within the pyridinium and morpholine rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between protons and carbons (typically over two or three bonds). ipb.pt For this compound, HMBC is crucial for confirming the connection between the carbonyl carbon and the protons on the adjacent morpholine nitrogen, as well as the connection between the carbonyl carbon and the pyridinium nitrogen.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and offering insights into its structure through fragmentation analysis. researchgate.net For this compound, MS analysis would confirm the mass of the cationic portion of the molecule, [1-(Morpholinecarbonyl)pyridinium]⁺.
The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the cation. Furthermore, the fragmentation pattern can provide valuable structural information. Common fragmentation pathways might include the loss of the morpholine ring, the loss of carbon monoxide, or cleavage of the pyridinium ring. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography for Solid-State Structure Determination: A Definitive View
While NMR and MS provide invaluable information about the structure and connectivity of a molecule, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. frontiersin.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Single Crystal X-ray Diffraction Studies: Visualizing the Molecular Architecture
A single crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles for the entire molecule. rsc.org It would reveal the conformation of the morpholine ring (typically a chair conformation) and the planarity of the pyridinium ring. Furthermore, the crystal structure would show how the 1-(Morpholinecarbonyl)pyridinium cation and the chloride anion are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. This detailed structural information is crucial for understanding the compound's physical properties and its interactions with other molecules. The ability to obtain high-quality single crystals is a prerequisite for this powerful analytical method. youtube.com
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of solid materials. While specific PXRD data for this compound is not extensively reported in the reviewed literature, the analysis of analogous pyridinium salts, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, provides a strong framework for understanding its expected crystalline properties. nih.govnih.gov
In a typical PXRD analysis, the powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase. For pyridinium salts, PXRD is instrumental in identifying the crystal system, space group, and unit cell dimensions. nih.govnih.gov For instance, studies on 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride have shown that it crystallizes in the centrosymmetric space group P21/n. nih.gov The PXRD pattern of a new sample can be compared to a simulated pattern generated from single-crystal X-ray diffraction (XRD) data to confirm phase purity. cdnsciencepub.com
The analysis often involves Rietveld refinement of the powder diffraction data, which uses a calculated structural model to fit the experimental pattern. This allows for the precise determination of lattice parameters. For related compounds, PXRD has been used to study the effects of different counter-ions (e.g., chloride, bromide, iodide) on the crystal packing and to identify different polymorphic forms or solvates. nih.govnih.gov
Table 1: Representative Crystal Data for an Analogous Pyridinium Salt
| Compound | Crystal System | Space Group | Reference |
| 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride | Monoclinic | P21/n | nih.gov |
This table presents data for an analogous compound to illustrate the type of information obtained from X-ray diffraction studies.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence, provides valuable information on the electronic transitions within a molecule. For pyridinium salts, these techniques are used to characterize their electronic structure and photophysical properties.
UV-Vis Absorption Spectroscopy: Pyridinium salts typically exhibit characteristic absorption bands in the UV region. These absorptions are generally attributed to π→π* transitions within the pyridinium ring. The position and intensity of the absorption maxima can be influenced by the nature of the substituent on the pyridinium nitrogen and by the solvent polarity. Many pyridinium compounds exhibit negative solvatochromism, where the absorption maximum shifts to a longer wavelength (lower energy) as the solvent polarity decreases. cdnsciencepub.com This phenomenon is indicative of a decrease in the dipole moment of the molecule upon excitation to the S1 state. cdnsciencepub.com For this compound, the presence of the carbonyl group conjugated with the pyridinium ring is expected to influence the electronic transitions.
Fluorescence Spectroscopy: While many simple pyridinium salts are weakly fluorescent, the introduction of specific substituents can lead to significant fluorescence emission. nih.govcdnsciencepub.comrsc.org The fluorescence of pyridinium derivatives often shows a large Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. cdnsciencepub.com The fluorescence quantum yield and lifetime are important parameters that can be determined. The fluorescence of pyridinium salts can be quenched by various species, and pyridinium chloride itself has been studied as a selective fluorescence quenching agent. nih.gov The N-alkylation of certain pyridine-based sensors can lead to the formation of pyridinium salts with a fluorescent response, a principle used in the detection of alkylating agents. nih.govrsc.org
Table 2: General Photophysical Properties of Substituted Pyridinium Salts
| Property | Typical Observation for Pyridinium Salts | Reference |
| Absorption Maxima (λ_abs) | In the UV region, influenced by substituents and solvent polarity. | cdnsciencepub.com |
| Emission Maxima (λ_em) | Often exhibits a large Stokes shift relative to absorption. | cdnsciencepub.com |
| Solvatochromism | Frequently negative (red-shift in less polar solvents). | cdnsciencepub.com |
| Fluorescence Quenching | Can be quenched by various analytes. | nih.gov |
This table provides a general overview of expected properties based on studies of various pyridinium salts.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the pyridinium ring, the morpholine ring, and the carbonyl group. Key expected vibrational bands include:
C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹, characteristic of the amide carbonyl group. The exact position will be influenced by the electronic effect of the attached pyridinium ring.
Pyridinium Ring Vibrations: A series of sharp to medium bands associated with C=C and C=N stretching vibrations within the aromatic ring are expected between 1400 cm⁻¹ and 1650 cm⁻¹.
C-N Stretch: Vibrations corresponding to the C-N bonds of the morpholine and the bond to the carbonyl group would appear in the fingerprint region.
C-O-C Stretch: A strong band characteristic of the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to intense FTIR signals, vibrations that cause a significant change in polarizability, such as symmetric stretches of non-polar bonds, are strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Ring Breathing Modes: The pyridinium ring has characteristic symmetric "breathing" modes that are often prominent in the Raman spectrum. researchgate.net
C-C and C-N Framework Vibrations: The vibrations of the molecular backbone can be effectively probed.
Low-Frequency Modes: Rotational and other low-frequency modes in the system can be observed. researchgate.net
The formation of a dative bond to the pyridine nitrogen, as in a pyridinium salt, is known to cause shifts in the vibrational modes of the pyridine ring to higher frequencies. researchgate.net
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Comments |
| Amide C=O Stretch | 1680 - 1720 | Variable | Strong intensity in FTIR. |
| Pyridinium C=C/C=N Stretch | 1400 - 1650 | 1400 - 1650 | Often multiple sharp bands. |
| Morpholine C-O-C Stretch | ~1115 | Weak | Typically a strong, characteristic band in FTIR for ethers. |
| Aromatic C-H Stretch | >3000 | >3000 | |
| Aliphatic C-H Stretch | <3000 | <3000 | From the morpholine ring. |
| Pyridinium Ring Breathing | Weak | Strong | A characteristic feature in the Raman spectra of pyridine derivatives. researchgate.net |
This table is a prediction based on characteristic group frequencies and data from analogous compounds.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like acylpyridinium salts.
DFT calculations are frequently employed to determine the electronic properties of pyridinium (B92312) salts. The method allows for the calculation of various molecular orbitals and reactivity descriptors that govern the chemical behavior of these compounds. For instance, in studies of related 2,4,6-triarylpyridinium salts, DFT has been used to calculate the relative Gibbs free energies (ΔG°red) of reduction. nih.gov This is a critical parameter as the key step in many reactions involving these salts is the single-electron reduction of the pyridinium ring. nih.gov
Key electronic descriptors that can be predicted include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily able to undergo electronic transitions.
Electron Affinity and Ionization Potential: These values relate to the ease of reduction and oxidation, respectively. For pyridinium salts, the electron affinity is particularly relevant to their role as precursors for radical generation. nih.gov
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For an acylpyridinium cation, a strong positive potential would be expected on the pyridinium ring and the carbonyl carbon, highlighting their susceptibility to nucleophilic attack.
A computational study on a series of substituted N-Cyclohexyl (N-Cy) pyridinium salts demonstrated a strong correlation between computationally determined reduction potentials and experimental values, confirming the suitability of the chosen DFT level of theory for capturing their reactivity. nih.gov The findings indicated that more electron-rich systems are more difficult to reduce. nih.gov
Table 1: Example of DFT-Calculated and Experimental Reduction Data for Related Substituted Pyridinium Salts (Data adapted from studies on 2,4,6-triarylpyridinium salts for illustrative purposes)
| Substituent (Para position on Aryl Rings) | ΔG°red (kcal/mol) (Calculated) | E p,c (V vs Fc+/Fc) (Experimental) |
| Methoxy (B1213986) (OMe) | 0.0 | -1.45 |
| Methyl (Me) | 0.8 | -1.41 |
| Hydrogen (H) | 2.1 | -1.34 |
| Chloro (Cl) | 3.3 | -1.27 |
| Trifluoromethyl (CF3) | 5.8 | -1.16 |
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of a proposed reaction mechanism.
For example, DFT calculations have been used to investigate the photochemical transformations of N-methylpyridinium chlorides. researchgate.net These studies revealed that the photoisomerization process leads to the formation of a Dewar isomer rather than a previously assumed carbocation, providing a more accurate mechanistic picture. researchgate.net In another application, a combined DFT and molecular dynamics approach was used to understand the formation of tertiary alkyl radicals from pyridinium salts, which was challenging to explain through simple energy calculations alone. digitellinc.com
DFT studies on the dual functionalization of N-Benzylpyridinium salts elucidated the critical role of a Cu(I)/DMAP/PhBpin catalytic system. chinesechemsoc.org The calculations helped to map the reaction mechanism, which involves the generation of a superoxide (B77818) radical anion, and explained how the catalytic components work in concert to accelerate the transformation. chinesechemsoc.org
Molecular Dynamics Simulations of Pyridinium Salt Interactions
While quantum mechanics methods like DFT are excellent for studying the details of chemical bonding and reactions, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system.
For a salt like 1-(Morpholinecarbonyl)pyridinium chloride, MD simulations are particularly useful for understanding its behavior in solution. Key insights that can be gained from MD simulations include:
Solvation Structure: How water molecules or other solvents arrange around the pyridinium cation and the chloride anion.
Ion Pairing: The dynamics and thermodynamics of the association between the cation and anion in solution.
Interactions with other molecules: MD simulations can model how the pyridinium salt interacts with other solutes, surfaces, or biological macromolecules. nih.govntu.edu.sg
For example, MD simulations have been performed on cyanopyridinium-based ionic liquids to investigate their interactions with gases like ethylene (B1197577) and ethane. acs.org These simulations revealed that a slightly stronger association between ethylene and the cyanopyridinium cation contributed to its slightly higher solubility, an insight that complements experimental thermodynamic data. acs.org Similarly, a combined DFT and MD approach has been proposed to study the steric and electronic factors influencing the formation of alkyl radicals from pyridinium salts, highlighting the synergy between quantum and classical simulation methods. digitellinc.com
Quantitative Structure-Activity Relationships (QSAR) for Related Pyridinium Salts
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.com While no specific QSAR study on this compound is publicly available, the methodology is widely applied to related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, to guide the design of new molecules with enhanced properties. nih.govnih.gov
A typical QSAR workflow for a series of related pyridinium salts would involve:
Data Set Assembly: A collection of pyridinium compounds with experimentally measured activity (e.g., antimicrobial IC50 values) is gathered.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that relates a subset of the most relevant descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized pyridinium salt derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the time and cost of drug discovery or materials development. mdpi.comnih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of H-bond Acceptors | Count of nitrogen and oxygen atoms. | |
| Topological | Zagreb Index | A molecular descriptor based on the degrees of vertices in the molecular graph. |
| Balaban J Index | A distance-based topological index. | |
| Geometric | 3D-MoRSE - Signal 08 / unweighted | 3D Molecule-Representation of Structures based on electron diffraction. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Dipole Moment | A measure of the net molecular polarity. |
Future Perspectives and Emerging Research Avenues
Development of Novel and Green Synthetic Routes for N-Acylpyridinium Salts
The traditional synthesis of N-acylpyridinium salts often involves the use of acyl chlorides, which can be derived from hazardous reagents like phosgene (B1210022) or thionyl chloride. A significant future direction lies in the development of greener and more sustainable synthetic methodologies. For "1-(Morpholinecarbonyl)pyridinium chloride", this would involve moving away from the presumptive synthesis utilizing 4-morpholinecarbonyl chloride derived from phosgene chemistry.
Future research will likely focus on:
Direct Carboxylation-Activation: Investigating one-pot procedures where morpholine (B109124) is directly carboxylated and activated in the presence of pyridine (B92270), potentially using CO2 as a C1 source, mediated by novel catalysts.
Mechanochemical Synthesis: Exploring solid-state reactions using ball milling to generate N-acylpyridinium salts, which can reduce or eliminate the need for bulk solvents.
Flow Chemistry: Utilizing microreactor technology for the continuous and safe synthesis of these reactive intermediates, allowing for precise control over reaction parameters and minimizing waste.
A recent study on the green synthesis of novel pyridines highlighted the use of microwave-assisted, one-pot multicomponent reactions, which significantly reduces reaction times and improves yields, offering a potential avenue for the synthesis of pyridinium (B92312) salt precursors. nih.gov
Exploration of New Catalytic Systems (e.g., organocatalysis, biocatalysis) in Pyridinium Salt Chemistry
The reactivity of N-acylpyridinium salts can be effectively harnessed and controlled through various catalytic systems. The development of novel catalysts is a key area of emerging research.
Organocatalysis: Organocatalysis has emerged as a powerful tool in pyridinium salt chemistry. For instance, electron-deficient pyridinium salts have been used as organocatalysts in glycosylation reactions. nih.gov Chiral 4-aryl-pyridine-N-oxides have been designed as nucleophilic catalysts for acylative dynamic kinetic resolution, a process that proceeds through an acylpyridinium cation intermediate. acs.org Future work could involve designing chiral organocatalysts that interact with "this compound" to achieve enantioselective transformations. A notable study demonstrated a photochemical organocatalytic method for the functionalization of pyridines via pyridinyl radicals generated from pyridinium ions. acs.org
Biocatalysis: The application of enzymes in the synthesis and modification of N-acylpyridinium salts is a nascent but highly promising field. While direct biocatalytic routes to these salts are yet to be extensively reported, the principles of biocatalysis in related areas offer a strong precedent. For example, aminoacylases are used in the synthesis of N-acyl-amino acid surfactants, which involves amide bond formation, a key step in the formation of the morpholinecarbonyl moiety. nih.gov Future research could explore:
Engineered Enzymes: Developing bespoke enzymes (e.g., acyl-CoA ligases, hydrolases) for the specific and selective synthesis of "this compound" and its derivatives under mild, aqueous conditions.
Whole-Cell Biotransformations: Utilizing engineered microorganisms to produce these compounds, integrating cofactor regeneration systems and multi-step enzymatic pathways.
Expansion into Sustainable Chemistry Applications and Methodologies
The intrinsic properties of pyridinium salts, such as their potential for biodegradability and their role as ionic liquids, position them at the forefront of sustainable chemistry.
Biodegradable Ionic Liquids: Research has shown that pyridinium cations bearing ester side chains can lead to readily biodegradable ionic liquids. rsc.org By analogy, modifications to the morpholine or pyridine moieties of "this compound" could be explored to enhance its biodegradability, making it a more environmentally benign reagent or solvent.
Sustainable Solvents and Catalysts: Pyridinium-based ionic liquids are noted for their low volatility, high thermal stability, and tunable solvation properties, making them attractive as green solvents and catalysts in organic synthesis. researchgate.netchemscene.com "this compound" could be investigated as a reactive ionic liquid, where it acts as both the solvent and a reactant.
Design of Next-Generation Pyridinium Reagents with Enhanced Selectivity and Efficiency
A major focus of future research will be the rational design of N-acylpyridinium reagents with tailored reactivity, selectivity, and efficiency. For "this compound", this could involve strategic modifications to either the pyridine ring or the morpholinecarbonyl group.
Enhanced Regio- and Stereoselectivity: The addition of nucleophiles to N-acylpyridinium salts can occur at the C2, C4, or C6 positions. scripps.edunih.gov The design of new reagents will aim to control this selectivity. This can be achieved by:
Steric and Electronic Tuning: Introducing substituents on the pyridine ring to direct nucleophilic attack to a specific position.
Chiral Auxiliaries: Attaching a chiral group to the acyl moiety to induce stereoselectivity in subsequent reactions, a strategy successfully employed by Comins and others in the synthesis of complex piperidines. scripps.edu
Bifunctional Reagents: N-substituted pyridinium salts can be designed as bifunctional reagents. For example, appropriately designed N-substituted pyridinium salts have been used for the difunctionalization of alkenes under visible light conditions. acs.org "this compound" could be a platform for developing novel bifunctional reagents where the morpholinecarbonyl group participates in the reaction in a unique manner.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving N-acylpyridinium salts is crucial for the development of more efficient and selective synthetic methods. The combination of experimental and computational studies is a powerful approach to achieve this.
Experimental Mechanistic Studies:
Kinetic Isotope Effects (KIEs): As demonstrated in the copper-catalyzed dearomatization of pyridinium salts, KIEs can provide valuable information about the rate-determining step of a reaction. acs.org
In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to observe reactive intermediates like the N-acylpyridinium ion itself.
Computational Modeling:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, predict transition state geometries, and rationalize observed regio- and stereoselectivities. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and the conformational dynamics of the pyridinium salt and its reaction intermediates.
A study on N-(1-ethoxyvinyl)pyridinium triflates successfully used a combination of single-crystal X-ray diffraction and computational methods to confirm the lowest energy conformation of the molecule, demonstrating the synergy of these approaches. mdpi.com Similarly, combined experimental and computational studies have provided detailed insights into the enantioselective 1,4-dearomatization of pyridinium salts. acs.org For "this compound", such studies would be invaluable in elucidating its reactivity profile and guiding the design of new applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(morpholinecarbonyl)pyridinium chloride, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Start with nucleophilic substitution between morpholine and a pyridinium precursor (e.g., chloropyridine derivatives). Monitor reaction progress via TLC or HPLC.
- Optimize parameters (temperature, solvent polarity, stoichiometry) using design-of-experiment (DoE) frameworks. For example, test polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity .
- Characterize intermediates via /-NMR and FTIR to confirm morpholine incorporation. Validate purity via elemental analysis and HPLC (>98%) .
Q. How can the identity and purity of this compound be rigorously validated?
- Methodological Answer :
- Perform identity tests:
- Colorimetric assays : React with ferric chloride (FeCl) or potassium ferricyanide to observe characteristic color changes (e.g., bluish-green for morpholine derivatives) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z: [M] = calculated molecular weight ± 1 Da).
- Assess purity via melting point consistency, chromatographic methods (HPLC, GC), and absence of residual solvents in -NMR .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Monitor degradation via HPLC and quantify decomposition products (e.g., free morpholine via derivatization GC-MS).
- Store in desiccated, amber vials at −20°C for long-term stability .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Use kinetic studies (e.g., UV-Vis spectroscopy) to track reaction rates with varying nucleophiles (e.g., amines, thiols).
- Apply computational models (DFT, MD simulations) to map transition states and identify steric/electronic effects of the morpholine carbonyl group .
- Compare experimental activation energies with theoretical values to validate mechanisms .
Q. How can advanced analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Perform - COSY and NOESY NMR to resolve overlapping signals caused by conformational flexibility.
- Use X-ray crystallography (as in ) to unambiguously assign stereochemistry and crystal packing effects.
- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to reconcile discrepancies .
Q. What electrochemical properties make this compound suitable for applications in redox-mediated sensing?
- Methodological Answer :
- Conduct cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAP) to determine redox potentials.
- Correlate electrochemical behavior with DFT-calculated HOMO/LUMO energies.
- Test sensing efficacy via impedance spectroscopy for target analytes (e.g., heavy metals, biomolecules) .
Q. How does this compound interact with biological macromolecules, and what experimental models can quantify these interactions?
- Methodological Answer :
- Use fluorescence quenching assays to study binding with DNA/proteins. Calculate binding constants () via Stern-Volmer plots.
- Employ molecular docking (AutoDock Vina) to predict binding sites and compare with experimental data (e.g., circular dichroism for conformational changes) .
- Validate cytotoxicity in cell cultures (e.g., MTT assay) to assess biocompatibility .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer :
- Re-measure solubility in controlled conditions (25°C, 1 atm) using gravimetric or UV-Vis methods.
- Account for polymorphic forms (via PXRD) and hydrate formation (TGA/DSC).
- Publish raw data with detailed experimental parameters (solvent lot, temperature calibration) to enable replication .
Methodological Pitfalls and Solutions
- Pitfall : Overlooking residual moisture in hygroscopic samples, leading to skewed characterization data.
- Pitfall : Misassigning NMR signals due to dynamic equilibria (e.g., keto-enol tautomerism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
